molecular formula C13H20O2 B12703568 7,9,11-Dodecatrien-1-ol, formate, (7Z,9E)- CAS No. 146321-32-6

7,9,11-Dodecatrien-1-ol, formate, (7Z,9E)-

Cat. No.: B12703568
CAS No.: 146321-32-6
M. Wt: 208.30 g/mol
InChI Key: OLTJQTSXVRBFPO-ICWBMWKASA-N
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Description

7Z,9E,11-Dodecatrienyl formate: is a chemical compound known for its role as a mimic of the major sex pheromone component of the carob moth, Ectomyelois ceratoniae . This compound is characterized by its unique structure, which includes multiple double bonds and an ester functional group. It has been extensively studied for its behavioral and electrophysiological activity in various insect species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7Z,9E,11-Dodecatrienyl formate typically involves the esterification of 7Z,9E,11-Dodecatrien-1-ol with formic acid or its derivatives. The reaction is usually carried out under mild conditions to prevent the isomerization of the double bonds. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 7Z,9E,11-Dodecatrienyl formate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7Z,9E,11-Dodecatrienyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Scientific Research Applications

7Z,9E,11-Dodecatrienyl formate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7Z,9E,11-Dodecatrienyl formate involves its interaction with olfactory receptors in insects. The compound mimics the natural sex pheromone of the carob moth, binding to specific olfactory receptor neurons and triggering a behavioral response. This interaction is mediated by the activation of signal transduction pathways that lead to changes in neuronal activity and subsequent behavioral changes in the insect .

Comparison with Similar Compounds

    7Z,9E,11-Dodecatrienyl acetate: Another pheromone component with similar structure but different functional group.

    7E,9Z,11-Dodecatrienyl acetate: An isomer with different double bond configuration.

    7Z,9E,11-Dodecatrien-1-ol: The alcohol counterpart of 7Z,9E,11-Dodecatrienyl formate.

Uniqueness: 7Z,9E,11-Dodecatrienyl formate is unique due to its specific role as a mimic of the carob moth’s major sex pheromone component. Its effectiveness in evoking behavioral responses in insects makes it a valuable tool in pheromone research and pest control .

Properties

CAS No.

146321-32-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[(7Z,9E)-dodeca-7,9,11-trienyl] formate

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-6,13H,1,7-12H2/b4-3+,6-5-

InChI Key

OLTJQTSXVRBFPO-ICWBMWKASA-N

Isomeric SMILES

C=C/C=C/C=C\CCCCCCOC=O

Canonical SMILES

C=CC=CC=CCCCCCCOC=O

Origin of Product

United States

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